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molecular formula C20H15ClN4O B8634048 N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE CAS No. 212142-09-1

N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE

Cat. No. B8634048
M. Wt: 362.8 g/mol
InChI Key: XQWUGAHFGVVZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710047B2

Procedure details

A mixture of 1 g (9.16 mmol) 4-hydroxymethylpyridine, 0.44 g (11.0 mmol) sodium hydride (60% dispersion in oil) and 15 ml DMF is incubated for 20 min at 0° C. while stirring in a nitrogen atmosphere. At RT, 1 g (3.07 mmol) 1-chloro-4-(4-chloroanilino)phthalazine hydrochloride is added to the mixture, which is stirred for about 1 h at 50° C. and for 15 h at 80° C. Addition to the reaction mixture of a little water, evaporation under vacuum, recrystallization of the residue from methanol, and drying under HV yield the title compound with a water content of 3.36%; m.p. 139-141° C.; ESI-MS: (M+H)+=363.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
1-chloro-4-(4-chloroanilino)phthalazine hydrochloride
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[H-].[Na+].CN(C=O)C.Cl.Cl[C:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:21]([NH:28][C:29]2[CH:34]=[CH:33][C:32]([Cl:35])=[CH:31][CH:30]=2)=[N:20][N:19]=1>O>[Cl:35][C:32]1[CH:31]=[CH:30][C:29]([NH:28][C:21]2[C:22]3[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:18]([O:1][CH2:2][C:3]3[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=3)=[N:19][N:20]=2)=[CH:34][CH:33]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCC1=CC=NC=C1
Name
Quantity
0.44 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
1-chloro-4-(4-chloroanilino)phthalazine hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.ClC1=NN=C(C2=CC=CC=C12)NC1=CC=C(C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred for about 1 h at 50° C. and for 15 h at 80° C
Duration
15 h
ADDITION
Type
ADDITION
Details
Addition
CUSTOM
Type
CUSTOM
Details
under vacuum, recrystallization of the residue from methanol
CUSTOM
Type
CUSTOM
Details
drying under HV

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C(NC2=NN=C(C3=CC=CC=C23)OCC2=CC=NC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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